molecular formula C11H19N3O B12916347 2-(Hexylamino)-4-methylpyrimidin-5-OL CAS No. 92635-36-4

2-(Hexylamino)-4-methylpyrimidin-5-OL

Cat. No.: B12916347
CAS No.: 92635-36-4
M. Wt: 209.29 g/mol
InChI Key: GURBFSOUESHRKJ-UHFFFAOYSA-N
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Description

2-(Hexylamino)-4-methylpyrimidin-5-OL is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylamino)-4-methylpyrimidin-5-OL typically involves the reaction of 4-methylpyrimidin-5-OL with hexylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, heating, and purification. Industrial methods may also include additional steps to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexylamino)-4-methylpyrimidin-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Hexylamino)-4-methylpyrimidin-5-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Hexylamino)-4-methylpyrimidin-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Hexylamino)-4-methylpyrimidin-5-OL can be compared with other pyrimidine derivatives such as 2-amino-4-methylpyrimidine and 2-(ethylamino)-4-methylpyrimidine.
  • These compounds share similar structural features but differ in their side chains, leading to variations in their chemical and biological properties.

Uniqueness: The uniqueness of this compound lies in its specific hexylamino substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

92635-36-4

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-(hexylamino)-4-methylpyrimidin-5-ol

InChI

InChI=1S/C11H19N3O/c1-3-4-5-6-7-12-11-13-8-10(15)9(2)14-11/h8,15H,3-7H2,1-2H3,(H,12,13,14)

InChI Key

GURBFSOUESHRKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC=C(C(=N1)C)O

Origin of Product

United States

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